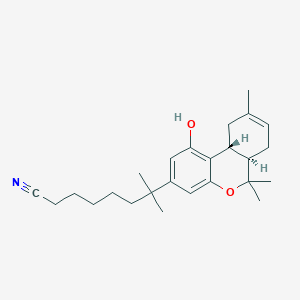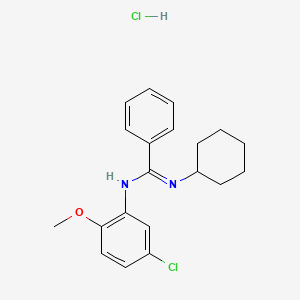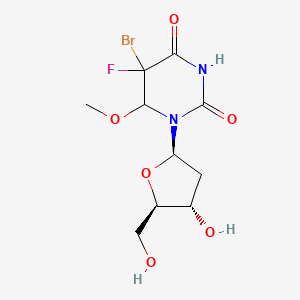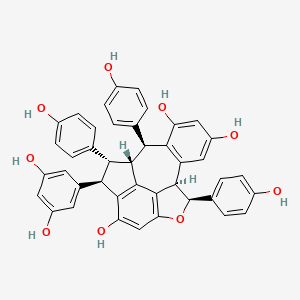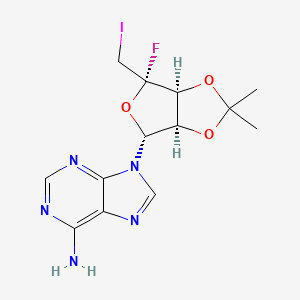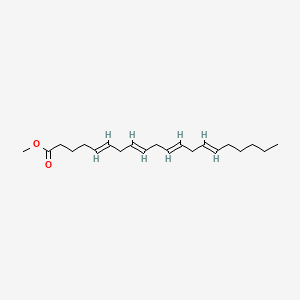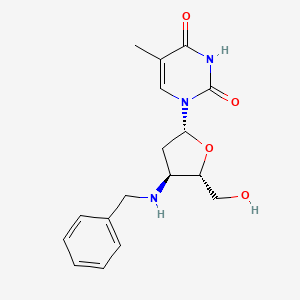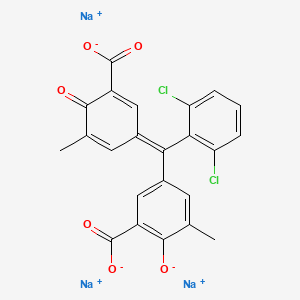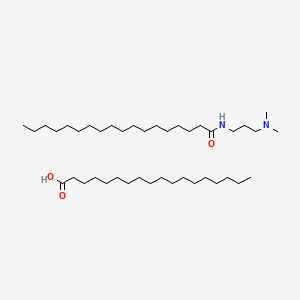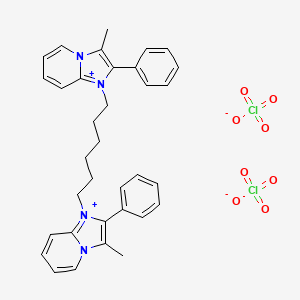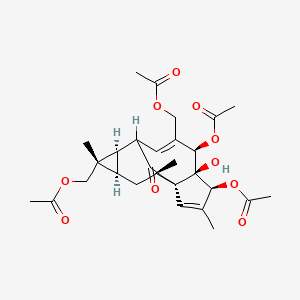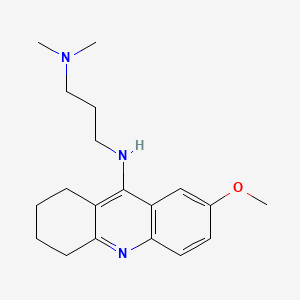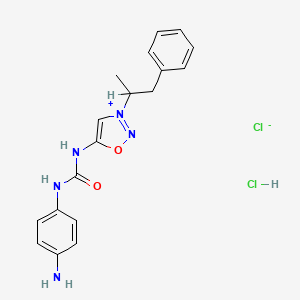
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminophenyl group, a carbamoyl group, and a sidnone imine moiety. It is often studied for its potential effects on the central nervous system and its interactions with other chemical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride typically involves multiple steps, starting with the preparation of the aminophenyl and alpha-methylphenethyl precursors. These precursors are then subjected to a series of reactions, including carbamoylation and sidnone formation, under controlled conditions. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the sidnone imine moiety, leading to the formation of amine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its effects on the central nervous system and its potential as a drug candidate.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aminophenyl and carbamoyl derivatives, such as:
- N-(p-Aminophenyl)carbamoyl-3-phenethylsidnone imine
- N-(p-Aminophenyl)carbamoyl-3-(alpha-methylphenethyl)urea
Uniqueness
N-((p-Aminophenyl)carbamoyl)-3-(alpha-methylphenethyl)sidnone imine dihydrochloride is unique due to its specific combination of functional groups and its potential effects on the central nervous system. Its chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
117015-71-1 |
|---|---|
Molekularformel |
C18H21Cl2N5O2 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea;chloride;hydrochloride |
InChI |
InChI=1S/C18H19N5O2.2ClH/c1-13(11-14-5-3-2-4-6-14)23-12-17(25-22-23)21-18(24)20-16-9-7-15(19)8-10-16;;/h2-10,12-13,19,22H,11H2,1H3,(H,21,24);2*1H |
InChI-Schlüssel |
QMBPYEPKOWZQNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)NC(=O)NC3=CC=C(C=C3)N.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


